Ch55

Description

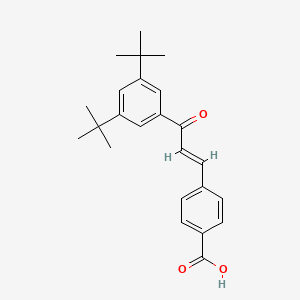

inducer of differentiation; induces suppression of c-mos expression in teratocarcinoma cell; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUVTBKPJRMLPE-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95906-67-5, 110368-33-7 | |

| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Spectroscopic Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-di-tert-butylchalcone 4'-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles of spectroscopic analysis for its constituent functional groups. This guide also includes standardized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structure of 3,5-di-tert-butylchalcone 4'-carboxylic acid contains several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, an α,β-unsaturated ketone (chalcone backbone), two aromatic rings, and two tert-butyl groups. The predicted data for each spectroscopic technique are summarized in the tables below.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH |

| ~8.1 - 8.3 | Doublet | 2H | Aromatic CH (ortho to -COOH) |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic CH (meta to -COOH) |

| ~7.6 - 7.8 | Doublet | 1H | β-vinylic CH |

| ~7.5 - 7.7 | Doublet | 1H | α-vinylic CH |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic CH (ortho to C=O) |

| ~7.6 - 7.7 | Triplet | 1H | Aromatic CH (para to C=O) |

| ~1.3 - 1.4 | Singlet | 18H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (ketone) |

| ~167 | C=O (carboxylic acid) |

| ~152 | Aromatic C-C(CH₃)₃ |

| ~145 | β-vinylic CH |

| ~138 | Aromatic C (para to -COOH) |

| ~135 | Aromatic C (ipso, attached to C=O) |

| ~130 | Aromatic CH (ortho to -COOH) |

| ~129 | Aromatic CH (meta to -COOH) |

| ~128 | Aromatic CH (ortho to C=O) |

| ~125 | Aromatic CH (para to C=O) |

| ~122 | α-vinylic CH |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (aromatic and vinylic) |

| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (ketone, conjugated) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1610 | Medium | C=C stretch (alkene) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~980 | Medium | C-H bend (trans-alkene) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 364 | [M]⁺, Molecular Ion |

| 349 | [M - CH₃]⁺ |

| 319 | [M - COOH]⁺ |

| 289 | [M - C(CH₃)₃]⁺ |

| 147 | [C₆H₄COOH]⁺ |

| 217 | [C₆H₃(C(CH₃)₃)₂]⁺ |

| 57 | [C(CH₃)₃]⁺ (base peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-di-tert-butylchalcone 4'-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for a molecule of this type include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Instrumentation: Employ a mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative. For general fragmentation, positive ion mode ([M+H]⁺ or [M]⁺) is used.

-

The mass-to-charge ratio (m/z) of the ions is measured.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides information about the structure of the molecule.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Crystal Structure of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Search for Definitive Structural Data

Despite a comprehensive search of chemical databases, academic literature, and patent filings, the complete single-crystal X-ray diffraction data for 3,5-di-tert-butylchalcone 4'-carboxylic acid could not be located. While information regarding its synthesis and basic chemical properties is available, a definitive guide on its crystal structure, including unit cell parameters, space group, and atomic coordinates, cannot be compiled at this time due to the absence of publicly accessible crystallographic data.

This chalcone derivative, with the chemical formula C24H28O3, is cataloged in chemical databases such as PubChem with the IUPAC name 4-[(E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid[1]. Chalcones, in general, are a well-studied class of compounds known for their diverse biological activities, and their crystal structures are often investigated to understand structure-activity relationships.

Synthesis and General Characterization

The Importance of Crystal Structure Analysis

Determining the precise three-dimensional arrangement of atoms in a crystal is crucial for a comprehensive understanding of a compound's properties. This information, obtained through techniques like single-crystal X-ray diffraction, provides insights into:

-

Molecular Conformation: The spatial arrangement of the atoms and functional groups.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonding, van der Waals forces) that govern how molecules pack in the solid state.

-

Polymorphism: The ability of a compound to exist in more than one crystalline form, which can impact its physical properties like solubility and melting point.

-

Structure-Activity Relationship (SAR): For drug development professionals, understanding the 3D structure is fundamental for designing molecules that can effectively interact with biological targets.

Future Outlook

Although the crystal structure data for 3,5-di-tert-butylchalcone 4'-carboxylic acid is not currently available, it is possible that this information exists in proprietary databases or has been determined in unpublished research. Researchers and drug development professionals interested in this specific molecule may need to perform their own synthesis and crystallization experiments followed by single-crystal X-ray diffraction analysis to obtain the definitive crystal structure.

Logical Relationship of the Compound's Structure

To provide some structural context in the absence of crystallographic data, a logical diagram illustrating the connectivity of the key functional moieties within the 3,5-di-tert-butylchalcone 4'-carboxylic acid molecule is presented below. This diagram shows the relationship between the di-tert-butylphenyl group, the chalcone core, and the carboxylic acid-substituted phenyl ring.

References

Physical and chemical properties of 3,5-di-tert-butylchalcone 4'-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-di-tert-butylchalcone 4'-carboxylic acid, with the IUPAC name 4-[(E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid, is a chalcone derivative with potential applications in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities, with a focus on its antioxidant and anti-inflammatory effects. Due to the limited availability of experimental data for this specific compound, some properties are inferred from the general characteristics of chalcones and carboxylic acids.

Chemical and Physical Properties

General Properties

| Property | Value/Information | Source |

| IUPAC Name | 4-[(E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | [1][2] |

| Synonyms | (E)-4-(3-(3,5-Di-tert-butylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid | [3] |

| CAS Number | 110368-33-7 | [3] |

| Molecular Formula | C24H28O3 | [1][2] |

| Molecular Weight | 364.48 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds. |

| Purity | Commercially available at 98% purity. | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Predicted Physicochemical Properties

The following table presents computed physicochemical properties, which can serve as estimates in the absence of experimental data.

| Property | Predicted Value | Notes |

| Melting Point | Not available. | |

| Boiling Point | Not available. | [3] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; likely insoluble in water. | Based on the general solubility of chalcones and carboxylic acids.[4] |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of 3,5-di-tert-butylchalcone 4'-carboxylic acid is not published. However, a plausible route is via a Claisen-Schmidt condensation reaction.

Proposed Synthesis Protocol: Claisen-Schmidt Condensation

This protocol is a standard method for the synthesis of chalcones.

-

Reaction:

-

Reactants: 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid.

-

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

-

Solvent: A protic solvent such as ethanol or methanol.

-

-

Illustrative Procedure:

-

Dissolve equimolar amounts of 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Spectral Characterization (Anticipated)

While specific spectra are not available, the following are the expected characteristic signals based on the structure of the molecule.

-

¹H NMR:

-

Singlets for the tert-butyl protons.

-

Doublets for the vinylic protons of the chalcone backbone (with a coupling constant characteristic of a trans-configuration).

-

Aromatic protons in their respective regions.

-

A broad singlet for the carboxylic acid proton.

-

-

¹³C NMR:

-

Signals for the carbonyl carbon and the carbons of the α,β-unsaturated system.

-

Signals for the quaternary and methine carbons of the tert-butyl groups.

-

Aromatic carbon signals.

-

A signal for the carboxylic acid carbon.

-

-

FT-IR:

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation patterns characteristic of chalcones and benzoic acids.

-

Biological Activity and Potential Signaling Pathways

Chalcones are a class of compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties. The bulky 3,5-di-tert-butylphenyl group in the target molecule is a known antioxidant motif.

Antioxidant and Anti-inflammatory Potential

Compounds with structures similar to 3,5-di-tert-butylchalcone 4'-carboxylic acid are known to be free radical scavengers, which can protect cells from oxidative stress.[7] Chalcones have also been reported to exhibit anti-inflammatory effects through various mechanisms.[3]

Hypothetical Signaling Pathway: Inhibition of NF-κB

A plausible mechanism for the anti-inflammatory activity of chalcones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Below is a DOT script for a diagram illustrating a hypothetical inhibition of the canonical NF-κB pathway by 3,5-di-tert-butylchalcone 4'-carboxylic acid.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

3,5-di-tert-butylchalcone 4'-carboxylic acid is a molecule of interest with predicted antioxidant and anti-inflammatory properties. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and fully elucidate its biological mechanisms of action. This will be crucial for unlocking its potential in drug discovery and development.

References

- 1. 3,5-Di-tert-butylchalcone 4'-carboxylic acid | C24H28O3 | CID 6184667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. reddit.com [reddit.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid

Introduction

3,5-di-tert-butylchalcone 4'-carboxylic acid is a derivative of the chalcone scaffold, a class of compounds recognized for a wide array of biological activities.[1] Chalcones are aromatic ketones and enones that form the central core of many biologically important compounds.[1] In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, excretion (ADME), and overall bioavailability.[2][3] Poor aqueous solubility is a major hurdle in early-stage drug discovery, often leading to the failure of promising drug candidates.[2]

Solubility Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid

The following table presents a hypothetical solubility profile for 3,5-di-tert-butylchalcone 4'-carboxylic acid in various solvents commonly used in pharmaceutical research. These values are for illustrative purposes only and must be determined experimentally. The data is presented to serve as a template for recording and comparing results obtained from the protocols detailed in Section 3.0.

Table 1: Hypothetical Solubility Data

| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | 25 | < 0.01 | < 26 | Shake-Flask |

| Simulated Gastric Fluid (SGF), pH 1.2 | Aqueous Buffer | 37 | < 0.01 | < 26 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Organic | 25 | > 100 | > 262,800 | Shake-Flask |

| Ethanol (95%) | Organic | 25 | 15.2 | 39,946 | Shake-Flask |

| Methanol | Organic | 25 | 8.5 | 22,338 | Shake-Flask |

| Acetonitrile | Organic | 25 | 5.1 | 13,403 | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | Organic | 25 | 45.8 | 120,382 | Shake-Flask |

Note: Molar mass of 3,5-di-tert-butylchalcone 4'-carboxylic acid (C₂₄H₂₈O₃) is approximately 380.48 g/mol . The data presented is hypothetical and intended for illustrative purposes.

Experimental Protocols for Solubility Determination

The accurate determination of a compound's solubility is fundamental. The thermodynamic or equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions at a specific temperature and pressure. The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility.[4]

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium concentration of a compound in a specific solvent. The process involves adding an excess amount of the solid compound to the solvent and agitating the mixture until equilibrium is achieved.[4]

Principle: An excess of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium. After equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment:

-

3,5-di-tert-butylchalcone 4'-carboxylic acid (solid)

-

Selected solvents (e.g., PBS pH 7.4, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 3,5-di-tert-butylchalcone 4'-carboxylic acid to a glass vial. An amount that is visibly in excess of what might dissolve is recommended (e.g., 2-5 mg).

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 48 hours. A 24-hour period is often sufficient, but longer times may be necessary to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[4]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be evaluated and minimized.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Analyze the filtered supernatant using a validated HPLC-UV or a similar analytical method.[5]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the sample by comparing its analytical response to the calibration curve.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL, and can be converted to molarity (e.g., µM).

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's precipitation from a DMSO stock solution when diluted into an aqueous buffer.[2] This method is faster but generally yields higher solubility values than thermodynamic methods as it measures the concentration at which a compound begins to precipitate from a supersaturated solution.[4]

Visualizations: Workflows and Biological Context

Diagrams are essential for visualizing complex processes. The following sections provide a workflow for the experimental protocol and a potential signaling pathway that could be modulated by a chalcone derivative.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the Shake-Flask method for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Potential Signaling Pathway Modulation

Chalcones are known to exhibit anti-inflammatory and antioxidant effects, often through the modulation of specific signaling pathways. Xanthohumol, a well-studied chalcone, has been shown to induce the NRF2-ARE pathway, a critical cellular defense mechanism against oxidative stress.[6] The diagram below illustrates a plausible mechanism by which a chalcone derivative could exert antioxidant effects.

Caption: Plausible NRF2-mediated antioxidant signaling pathway for a chalcone.

References

A Technical Guide to 3,5-di-tert-butyl Substituted Chalcones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a literature review of chalcones featuring a 3,5-di-tert-butyl substituted phenyl ring, a scaffold of significant interest in medicinal chemistry. These compounds, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, have demonstrated a wide array of biological activities. The bulky 3,5-di-tert-butyl group often imparts increased lipophilicity and metabolic stability, making these derivatives particularly compelling for drug discovery programs. This document summarizes key findings on their synthesis, anticancer properties, and the molecular pathways they influence.

Synthesis of 3,5-di-tert-butyl Substituted Chalcones

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed aldol condensation reaction involves the reaction of a substituted acetophenone with a substituted benzaldehyde. For the synthesis of the target chalcones, 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a key starting material.

General Experimental Protocol: Claisen-Schmidt Condensation

The synthesis of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(substituted phenyl)prop-2-en-1-one derivatives is typically achieved by the following procedure:

-

Reactant Preparation: Equimolar amounts of a substituted acetophenone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde are dissolved in a suitable alcohol solvent, such as methanol or ethanol.

-

Catalyst Addition: A solution of a strong base, typically aqueous or alcoholic sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred reaction mixture, often at a controlled temperature (e.g., 0-25°C).

-

Reaction: The mixture is stirred at room temperature for a period ranging from a few hours to overnight. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice or cold water. The resulting precipitate is then acidified with a dilute acid (e.g., HCl) to neutralize the excess base. The solid product is collected by filtration, washed with water until neutral, and dried. The crude chalcone is then purified, typically by recrystallization from a suitable solvent like ethanol.

Workflow for Chalcone Synthesis

The following diagram illustrates the general workflow for the synthesis of 3,5-di-tert-butyl substituted chalcones via the Claisen-Schmidt condensation.

Caption: General workflow for chalcone synthesis.

Biological Activities and Quantitative Data

Anticancer Activity

A notable derivative, (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one , known as LQFM064 , has been identified as a promising anticancer agent, particularly against breast cancer.

The table below summarizes the reported in vitro cytotoxic activity of LQFM064 against various human breast cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) |

| LQFM064 | MCF-7 | Breast (Luminal A) | 2.5 |

| MDA-MB-231 | Breast (Triple-Negative) | 5.0 | |

| SKBR-3 | Breast (HER2+) | 10.0 |

Data sourced from studies on the biological activity of LQFM064.

Antioxidant and Antimicrobial Activities

Systematic quantitative data (e.g., DPPH radical scavenging IC₅₀ values or Minimum Inhibitory Concentrations) for a series of 3,5-di-tert-butyl substituted chalcones could not be compiled from the reviewed literature. However, the hindered phenol moiety (3,5-di-tert-butyl-4-hydroxyphenyl) is a well-known antioxidant pharmacophore, suggesting that these chalcones likely possess significant radical scavenging properties. Similarly, chalcones as a class are known for their antimicrobial effects, but specific data for these derivatives are sparse.

Key Experimental Protocols for Biological Assays

The following are detailed, generalized methodologies for assessing the biological activities of chalcone derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The chalcone derivatives, dissolved in a suitable solvent like DMSO, are serially diluted in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of the chalcone derivatives are added to the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.

-

Data Acquisition: The absorbance is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value is determined as the concentration of the chalcone that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Compound Dilution: The chalcone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized microbial suspension is added to each well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway Analysis: The p53 Pathway

The anticancer activity of the chalcone LQFM064 has been linked to its ability to modulate the p53 signaling pathway .[1] The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest to allow for repair or trigger apoptosis if the damage is irreparable.

The chalcone LQFM064 has been shown to induce cell cycle arrest in the G0/G1 phase by up-regulating the expression of both p53 and its downstream target, p21.[1] The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK complexes, thereby preventing the cell from progressing through the cell cycle.

p53-Mediated Cell Cycle Arrest by LQFM064

The following diagram illustrates the proposed mechanism of action for the 3,5-di-tert-butyl substituted chalcone, LQFM064.

Caption: LQFM064 upregulates p53 and p21 to induce cell cycle arrest.

Conclusion and Future Outlook

Chalcones bearing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety represent a promising class of compounds, particularly in the realm of anticancer drug discovery. The available literature, highlighted by the potent activity of the derivative LQFM064, demonstrates that these molecules can effectively induce cell cycle arrest through well-defined signaling pathways like the p53 cascade.

However, this review also identifies a clear gap in the current research landscape. There is a need for the systematic synthesis and biological evaluation of a broader library of these chalcones. Such studies would enable the development of robust structure-activity relationships (SAR) and provide a more comprehensive understanding of their therapeutic potential. Future work should focus on generating extensive quantitative data on their anticancer, antioxidant, and antimicrobial activities, which will be crucial for guiding the optimization of lead compounds and advancing these promising scaffolds toward clinical development.

References

Safety and Toxicity Profile of 3,5-di-tert-butylchalcone 4'-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety and toxicity data for compounds structurally related to 3,5-di-tert-butylchalcone 4'-carboxylic acid. As of the latest search, specific toxicological studies for 3,5-di-tert-butylchalcone 4'-carboxylic acid are not available in the public domain. The information presented herein is intended for informational purposes and should not be substituted for a comprehensive safety assessment.

Executive Summary

3,5-di-tert-butylchalcone 4'-carboxylic acid is a member of the chalcone family, a class of compounds extensively studied for their diverse biological activities, including potential therapeutic applications in cancer and inflammatory diseases. While specific safety and toxicity data for this particular molecule are lacking, this guide provides an in-depth overview of the known toxicological profile of structurally similar chalcones and related molecules. The available data suggests that chalcones, as a class, may exhibit cytotoxic properties and have the potential for skin, eye, and respiratory irritation. This guide outlines common experimental protocols for assessing these toxicological endpoints and visualizes key signaling pathways that chalcones are known to modulate.

Hazard Identification and Classification

Based on Safety Data Sheets (SDS) for structurally related compounds, 3,5-di-tert-butylchalcone 4'-carboxylic acid may pose the following hazards. It is crucial to note that these are extrapolated from similar molecules and have not been confirmed for the specific compound of interest.

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon direct contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: Some related compounds are classified as harmful if ingested.

One Safety Data Sheet for a related research compound explicitly states that the toxicological properties have not been thoroughly investigated[1].

Quantitative Toxicity Data (from Structurally Related Compounds)

No quantitative toxicity data (e.g., LD50, IC50 for cytotoxicity in non-cancerous cell lines, etc.) for 3,5-di-tert-butylchalcone 4'-carboxylic acid was found. The following table summarizes qualitative toxicity information from related molecules.

| Compound Class/Related Structure | Endpoint | Observation | Reference |

| Chalcone Derivatives | Acute Oral Toxicity (Mice) | LD50 values for two out of eight tested derivatives were 3807.9 mg/kg, while the others were >5000 mg/kg. | [2] |

| Synthetic Chalcones | Acute Intraperitoneal Toxicity (Mice) | The median lethal dose (LD50) for three synthetic chalcones with antileishmanial potential was found to be greater than 550 mg/kg of body weight. | [3] |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Skin, Eye, Respiratory Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [4] |

| 3,5-Di-tert-butyl-4-hydroxycinnamic acid | Skin, Eye, Respiratory Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [5] |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Oral Toxicity, Irritation | Harmful if swallowed. Causes skin irritation and serious eye irritation. | [6] |

Biological Activity and Signaling Pathways

Chalcones are known to interact with various cellular signaling pathways, which is the basis for their therapeutic potential but also a consideration for their toxicological profile.

Anticancer Mechanisms

Many chalcone derivatives have been investigated for their anticancer properties, which often involve the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.

Chalcones have been shown to target:

-

The p53 Pathway: This tumor suppressor pathway can be modulated by chalcones, leading to apoptosis in cancer cells[7].

-

Tubulin Polymerization: Chalcones can inhibit tubulin polymerization, a mechanism shared with some established chemotherapy drugs, leading to cell cycle arrest[7].

-

The NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway, which is crucial in inflammation and carcinogenesis, can be inhibited by chalcones[7][8].

-

Angiogenesis: Chalcones can act as inhibitors of angiogenesis, the formation of new blood vessels, which is essential for tumor growth[7].

Nrf2 Signaling Pathway

Some chalcones are known to activate the Nrf2 (Nuclear factor-erythroid 2 p45 subunit-related factor 2) pathway, which is involved in cellular defense against oxidative stress[8].

References

- 1. mdpi.com [mdpi.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. scielosp.org [scielosp.org]

- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. mbresearch.com [mbresearch.com]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,5-di-tert-butylchalcone 4'-carboxylic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-di-tert-butylchalcone 4'-carboxylic acid, hereafter referred to as Ch55, is a synthetic chalcone derivative that has demonstrated significant biological activity in cell culture systems. Notably, it has been identified as a potent inducer of cell differentiation.[1] These application notes provide a comprehensive overview of its use, including its mechanism of action, along with detailed protocols for its application in cell culture experiments. The 3,5-di-tert-butylphenyl group is a common feature in molecules with antioxidant properties, suggesting that this compound may also possess antioxidant activities.

Biological Activity and Potential Applications

This compound has been shown to be a potent inducer of differentiation in pluripotent mouse teratocarcinoma cells (F9 and 311 cell lines) and human promyelocytic leukemia cells (HL-60). This activity suggests its potential use in studies of developmental biology, oncology, and regenerative medicine.

Key observed effects in cell culture include:

-

Induction of Differentiation: this compound induces differentiation in teratocarcinoma and leukemia cell lines, leading to changes in cell morphology and the expression of differentiation markers.

-

Gene Expression Modulation: Treatment with this compound suppresses the expression of the c-mos proto-oncogene in teratocarcinoma cells.[1]

-

Modulation of Cell Surface Receptors: A decrease in peanut agglutinin (PNA) receptors has been observed following treatment with this compound, indicative of changes in the cell surface glycoprofile associated with differentiation.[1]

-

Functional Changes in Differentiated Cells: Enhanced secretion of plasminogen activator and a decrease in glucose transport are functional changes observed in cells induced to differentiate by this compound.[1]

Data Presentation

The following table summarizes the reported biological effects of this compound in different cell lines.

| Cell Line | Compound | Observed Effect | Reference |

| 311 Mouse Teratocarcinoma | This compound | Potent inducer of differentiation | [1] |

| 311 Mouse Teratocarcinoma | This compound | Suppression of c-mos gene expression | [1] |

| 311 Mouse Teratocarcinoma | This compound | Enhanced secretion of plasminogen activator | [1] |

| 311 Mouse Teratocarcinoma | This compound | Decrease in peanut agglutinin receptors | [1] |

| 311 Mouse Teratocarcinoma | This compound | Decrease in glucose transport | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for assessing its effects on cell differentiation.

Caption: Proposed mechanism of this compound-induced cell differentiation.

Caption: General workflow for studying this compound-induced differentiation.

Experimental Protocols

The following are detailed protocols for the use of this compound in cell culture. Note: The optimal concentration of this compound and incubation times should be determined empirically for each cell line and experimental setup.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, dissolve 10 mg of this compound in 2.65 mL of DMSO to achieve a 10 mM stock solution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Induction of Differentiation in Teratocarcinoma Cells

This protocol is based on the reported effects on 311 mouse teratocarcinoma cells.

-

Cell Plating: Seed 311 teratocarcinoma cells in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound. A concentration range of 1-10 µM can be used as a starting point for optimization. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

-

Incubation: Incubate the cells for 24-72 hours, or for a time course determined to be optimal for observing differentiation.

-

Analysis: After incubation, assess cell differentiation using the following assays:

-

Morphological Analysis: Observe changes in cell morphology using phase-contrast microscopy. Differentiated cells may appear larger, flatter, and more spread out than the undifferentiated, tightly packed colonies.

-

c-mos Gene Expression (RT-qPCR):

-

Isolate total RNA from control and this compound-treated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for the mouse c-mos gene and a suitable housekeeping gene for normalization.

-

-

Peanut Agglutinin (PNA) Binding Assay (Flow Cytometry):

-

Harvest cells and wash with PBS.

-

Resuspend cells in a staining buffer (e.g., PBS with 1% BSA).

-

Incubate cells with a fluorescently labeled PNA lectin (e.g., FITC-PNA) at a predetermined optimal concentration for 30 minutes on ice.

-

Wash the cells to remove unbound lectin.

-

Analyze the cells by flow cytometry to quantify the percentage of PNA-positive cells and the mean fluorescence intensity.

-

-

Plasminogen Activator Secretion Assay (Casein-Agarose Overlay):

-

Prepare an overlay mixture containing agarose, non-fat dry milk (as a source of casein), and plasminogen in a suitable buffer.

-

Aspirate the culture medium from the cells and gently add the overlay mixture.

-

Incubate the plates at 37°C and monitor for the formation of lytic zones around the cells, indicating plasminogen activator activity. The size of the lytic zone is proportional to the amount of secreted plasminogen activator.

-

-

Glucose Transport Assay:

-

Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Incubate the cells with a solution containing a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) for a short period (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content of each sample.

-

-

Conclusion

3,5-di-tert-butylchalcone 4'-carboxylic acid (this compound) is a valuable tool for in vitro studies of cell differentiation. Its ability to induce differentiation in teratocarcinoma and leukemia cell lines provides a model system for investigating the molecular mechanisms underlying these processes. The provided protocols offer a starting point for researchers to explore the biological activities of this compound in their specific cell culture systems. Further investigation into the broader effects of this compound, including its potential antioxidant and anti-cancer properties, is warranted.

References

Application Notes and Protocols: In Vitro Anticancer Activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid

Note to the Reader: Despite a comprehensive search of scientific literature and chemical databases, no specific data regarding the in vitro anticancer activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid could be located. The PubChem database confirms the chemical structure and properties of this compound but does not contain any information on its biological activities.

The following sections provide a generalized framework for Application Notes and Protocols based on the typical anticancer activities and experimental methodologies associated with chalcone derivatives in general. This information is intended to serve as a foundational guide for researchers interested in investigating the potential anticancer properties of 3,5-di-tert-butylchalcone 4'-carboxylic acid. The specific data, protocols, and pathways would need to be determined through empirical research.

Introduction to Chalcones and Their Anticancer Potential

Chalcones are a class of organic compounds that are precursors to flavonoids and are widely found in edible plants.[1][2][3] They possess an α,β-unsaturated carbonyl system which is a key structural feature for their broad range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[3] The anticancer effects of various chalcone derivatives have been demonstrated to occur through multiple mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1][2] The presence of different substituents on the aromatic rings of the chalcone scaffold can significantly influence their biological activity.[3]

The specific compound, 3,5-di-tert-butylchalcone 4'-carboxylic acid, combines the chalcone backbone with bulky di-tert-butyl groups and a carboxylic acid moiety. While data for this exact molecule is unavailable, these functional groups could theoretically influence its solubility, cell permeability, and interaction with biological targets.

Hypothetical Data Presentation (Illustrative)

Should research be conducted on 3,5-di-tert-butylchalcone 4'-carboxylic acid, the quantitative data on its anticancer activity would typically be presented in a format similar to the table below. The values presented here are purely illustrative and are not based on experimental results.

Table 1: Illustrative IC50 Values of 3,5-di-tert-butylchalcone 4'-carboxylic acid against Various Cancer Cell Lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT-116 | Colon Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Generalized Experimental Protocols for In Vitro Anticancer Activity Assessment

The following are standard protocols that would be employed to determine the in vitro anticancer activity of a novel compound like 3,5-di-tert-butylchalcone 4'-carboxylic acid.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

3,5-di-tert-butylchalcone 4'-carboxylic acid

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare various concentrations of 3,5-di-tert-butylchalcone 4'-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Materials:

-

Cancer cell lines

-

3,5-di-tert-butylchalcone 4'-carboxylic acid

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Treat cells with 3,5-di-tert-butylchalcone 4'-carboxylic acid at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

3,5-di-tert-butylchalcone 4'-carboxylic acid

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

-

-

Protocol:

-

Treat cells with 3,5-di-tert-butylchalcone 4'-carboxylic acid at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Potential Signaling Pathways and Visualizations

Based on the known mechanisms of other anticancer chalcones, the following signaling pathways could be investigated for their involvement in the activity of 3,5-di-tert-butylchalcone 4'-carboxylic acid.

Apoptosis Induction Pathway

Many chalcones induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Hypothetical intrinsic apoptosis pathway.

Cell Cycle Arrest Pathway

Chalcones can arrest the cell cycle at different phases, often by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Caption: Potential G1/S cell cycle arrest mechanism.

Experimental Workflow Diagram

The overall workflow for assessing the in vitro anticancer activity of a novel compound is summarized below.

Caption: In vitro anticancer activity screening workflow.

Disclaimer: The information provided above is for illustrative and educational purposes only. All experimental protocols and potential mechanisms of action would need to be validated through rigorous scientific investigation for the specific compound 3,5-di-tert-butylchalcone 4'-carboxylic acid.

References

Application Notes and Protocols: Enzyme Inhibition Assay with 3,5-di-tert-butylchalcone 4'-carboxylic acid and its Analogs against Xanthine Oxidase

Audience: Researchers, scientists, and drug development professionals.

Note: No specific enzyme inhibition data for 3,5-di-tert-butylchalcone 4'-carboxylic acid was found in the public domain at the time of this writing. The following application note is a representative example based on the known inhibitory activities of other chalcone derivatives against xanthine oxidase. This document is intended to serve as a template for designing and executing an enzyme inhibition assay for the specified compound and its analogs.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. They are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] One of the key mechanisms underlying these effects is their ability to inhibit various enzymes.[1]

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[5] Xanthine oxidase is also a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can contribute to oxidative stress and cellular damage.[3][5] Therefore, inhibitors of xanthine oxidase are valuable therapeutic agents for the treatment of gout and other diseases associated with hyperuricemia and oxidative stress. Several chalcone derivatives have been identified as potent inhibitors of xanthine oxidase.[6]

This application note provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 3,5-di-tert-butylchalcone 4'-carboxylic acid and similar chalcone derivatives against xanthine oxidase.

Data Presentation

The inhibitory activity of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for a series of hypothetical chalcone derivatives, including the compound of interest, to illustrate how data from such an assay can be structured and compared.

| Compound ID | Compound Name | IC50 (µM) |

| C1 | 3,5-di-tert-butylchalcone 4'-carboxylic acid | [Hypothetical Data] |

| C2 | Chalcone Analog 2 | [Hypothetical Data] |

| C3 | Chalcone Analog 3 | [Hypothetical Data] |

| C4 | Chalcone Analog 4 | [Hypothetical Data] |

| PC | Allopurinol (Positive Control) | [Known Value, e.g., ~2-10 µM] |

Experimental Protocols

Materials and Reagents

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (Substrate)

-

Potassium Phosphate Buffer (pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

3,5-di-tert-butylchalcone 4'-carboxylic acid (Test Compound)

-

Allopurinol (Positive Control Inhibitor)

-

96-well UV-transparent microplates

-

Spectrophotometer (plate reader)

Preparation of Solutions

-

Phosphate Buffer (70 mM, pH 7.5): Prepare a 70 mM solution of potassium phosphate and adjust the pH to 7.5.

-

Xanthine Oxidase Solution (0.1 units/mL): Dissolve xanthine oxidase in ice-cold phosphate buffer to a final concentration of 0.1 units/mL. Prepare this solution fresh before each experiment.

-

Xanthine Solution (150 µM): Dissolve xanthine in phosphate buffer to a final concentration of 150 µM. Gentle heating may be required to fully dissolve the xanthine.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve 3,5-di-tert-butylchalcone 4'-carboxylic acid in DMSO to a final concentration of 10 mM.

-

Positive Control Stock Solution (e.g., 1 mM): Dissolve allopurinol in DMSO to a final concentration of 1 mM.

-

Serial Dilutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

Xanthine Oxidase Inhibition Assay Procedure

The inhibitory activity of the test compound is determined by measuring the decrease in the rate of uric acid formation, which is monitored by the increase in absorbance at 295 nm.[7][8]

-

Assay Mixture Preparation: In a 96-well microplate, add the following components in the specified order:

-

140 µL of Phosphate Buffer (pH 7.5)

-

20 µL of Test Compound solution (or positive control/vehicle control)

-

20 µL of Xanthine Oxidase solution (0.1 units/mL)

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes.[7]

-

Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of Xanthine solution (150 µM) to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for a total of 5-10 minutes using a microplate reader.

-

Controls:

-

Negative Control (100% activity): Replace the test compound solution with the same volume of vehicle (e.g., phosphate buffer with the same final concentration of DMSO).

-

Blank: Replace the enzyme solution with phosphate buffer to measure any non-enzymatic oxidation of xanthine.

-

Data Analysis

-

Calculate the rate of reaction (V): Determine the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor and the control.

-

Calculate the percentage of inhibition:

-

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the test compound.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Xanthine Oxidase Inhibition Assay.

Xanthine Oxidase Signaling Pathway and Point of Inhibition

Caption: Inhibition of the Xanthine Oxidase Pathway by Chalcones.

References

- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 6. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors [ouci.dntb.gov.ua]

- 7. revistabionatura.com [revistabionatura.com]

- 8. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

Application Notes and Protocols: Preparing Stock Solutions of 3,5-di-tert-butylchalcone 4'-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-di-tert-butylchalcone 4'-carboxylic acid is a synthetic chalcone derivative of interest in various biological studies due to the well-documented and diverse pharmacological activities of the chalcone scaffold. Chalcones are known to exhibit a wide range of effects, including anti-inflammatory, antimicrobial, and anticancer properties. Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experimental results. The presence of a carboxylic acid moiety on the chalcone structure influences its physicochemical properties, including solubility, which must be considered when preparing solutions for biological assays.

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 3,5-di-tert-butylchalcone 4'-carboxylic acid to ensure solution integrity and consistency for experimental use.

Data Presentation

Table 1: Physicochemical Properties of 3,5-di-tert-butylchalcone 4'-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₃ | PubChem |

| Molecular Weight | 364.48 g/mol | PubChem |

| Appearance | Typically a solid powder | General Knowledge |

| Storage of Solid | Room temperature, protected from light and moisture | General Knowledge |

Table 2: Preparation of a 10 mM Stock Solution in DMSO

| Parameter | Value |

| Compound | 3,5-di-tert-butylchalcone 4'-carboxylic acid |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Desired Stock Concentration | 10 mM |

| Molecular Weight (MW) | 364.48 g/mol |

| Calculation for 1 mL of 10 mM Stock | |

| Mass required | 3.64 mg |

| Volume of DMSO | 1 mL |

| Calculation for 5 mL of 10 mM Stock | |

| Mass required | 18.22 mg |

| Volume of DMSO | 5 mL |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 3,5-di-tert-butylchalcone 4'-carboxylic acid in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for use in biological assays.

Materials:

-

3,5-di-tert-butylchalcone 4'-carboxylic acid (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

-

Pre-weighing Preparation: Before weighing the compound, ensure the analytical balance is calibrated and located in a draft-free area. Use a clean, static-free weighing boat or paper.

-

Weighing the Compound:

-

Tare the balance with the weighing vessel.

-

Carefully weigh the desired amount of 3,5-di-tert-butylchalcone 4'-carboxylic acid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.64 mg.

-

-

Dissolution:

-

Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.

-

Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed 3.64 mg, add 1 mL of DMSO.

-

Cap the tube or vial securely.

-

-

Solubilization:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied, but be cautious of potential degradation.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

-

Protocol 2: Preparation of Working Solutions

Working solutions for biological assays are typically prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer.

Important Considerations:

-

The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

-

It is crucial to include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in all experiments.

Procedure:

-

Thawing the Stock Solution:

-

Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

-

-

Serial Dilutions (Example for a 10 µM final concentration):

-

Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or assay buffer. This results in a 100 µM intermediate solution.

-

Vortex the intermediate solution gently.

-

Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium or assay buffer. This results in a final concentration of 10 µM.

-

-

Direct Dilution (for higher concentrations):

-

For a final concentration of 10 µM, you can also directly add 1 µL of the 10 mM stock solution to 999 µL of the final volume of medium or buffer. However, serial dilutions are often more accurate for lower concentrations.

-

-

Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in aqueous buffers for extended periods.

Mandatory Visualizations

Caption: Workflow for preparing stock and working solutions.

Caption: Inhibition of a kinase in a signaling pathway.

Application Note & Protocol: Formulation of 3,5-di-tert-butylchalcone 4'-carboxylic acid for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-di-tert-butylchalcone 4'-carboxylic acid is a synthetic chalcone derivative with potential therapeutic applications, including anticancer and anti-inflammatory activities. Chalcones are a class of compounds that are precursors to flavonoids and exhibit a wide range of biological activities.[1] A significant challenge in the preclinical development of many chalcone derivatives, including 3,5-di-tert-butylchalcone 4'-carboxylic acid, is their poor aqueous solubility, which can limit oral bioavailability and hinder in vivo efficacy studies. This application note provides a detailed protocol for the formulation of this compound for in vivo administration, focusing on oral gavage in mouse models. Additionally, it outlines a general workflow for an in vivo efficacy study and visualizes key signaling pathways potentially modulated by this class of compounds.

Data Presentation: Solubility Profile

Table 1: Solubility of Chalcone Derivatives in Common Vehicles

| Solvent/Vehicle System | 3,5-di-tert-butylchalcone 4'-carboxylic acid Solubility | Representative Chalcone Solubility (e.g., 4'-hydroxychalcone) |

| Dimethyl sulfoxide (DMSO) | To be determined | ~30 mg/mL |

| Ethanol | To be determined | ~30 mg/mL |

| Polyethylene glycol 400 (PEG400) | To be determined | Good (Qualitative) |

| Propylene Glycol (PG) | To be determined | Good (Qualitative) |

| 10% DMSO, 40% PEG400, 50% Saline | To be determined | Commonly used for poorly soluble compounds |

| 5% DMSO, 10% Cremophor EL, 85% Saline | To be determined | Commonly used for poorly soluble compounds |

Note: The exact solubility of 3,5-di-tert-butylchalcone 4'-carboxylic acid in these solvents should be experimentally determined before proceeding with formulation preparation.

Experimental Protocols

Preparation of a Dosing Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL dosing solution of 3,5-di-tert-butylchalcone 4'-carboxylic acid in a vehicle suitable for oral administration in mice. The chosen vehicle is a co-solvent system of DMSO, PEG400, and saline, which is commonly used to enhance the solubility of poorly water-soluble compounds for in vivo studies.

Materials:

-

3,5-di-tert-butylchalcone 4'-carboxylic acid

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 400 (PEG400), USP grade

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile tips

Procedure:

-

Weighing the Compound: Accurately weigh 10 mg of 3,5-di-tert-butylchalcone 4'-carboxylic acid and place it into a sterile 1.5 mL microcentrifuge tube.

-

Initial Solubilization: Add 100 µL of DMSO to the microcentrifuge tube containing the compound. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Addition of Co-solvent: Add 400 µL of PEG400 to the solution. Vortex for another 1-2 minutes to ensure complete mixing. The solution should remain clear.

-

Final Dilution: Slowly add 500 µL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound. If precipitation occurs, sonication in a water bath for 5-10 minutes may help to redissolve it.

-

Final Formulation: The final formulation will have a volume of 1 mL with a concentration of 10 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

-

Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex to ensure homogeneity.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the antitumor efficacy of 3,5-di-tert-butylchalcone 4'-carboxylic acid in an immunodeficient mouse model bearing human tumor xenografts.[4][5][6]

Materials and Animals:

-

Female athymic nude mice (6-8 weeks old)

-

Human cancer cell line (e.g., a cell line known to be sensitive to chalcones)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Prepared dosing solution of 3,5-di-tert-butylchalcone 4'-carboxylic acid

-

Vehicle control solution (10% DMSO, 40% PEG400, 50% Saline)

-

Calipers for tumor measurement

-

Animal balance

-

Oral gavage needles (20-22 gauge)

-

Sterile syringes

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor growth.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

-

Animal Grouping and Treatment:

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline) orally via gavage at a volume of 10 µL/g of body weight.

-

Group 2 (Treatment Group): Administer the 3,5-di-tert-butylchalcone 4'-carboxylic acid formulation (e.g., at a dose of 50 mg/kg) orally via gavage. The volume will be based on the concentration of the dosing solution and the mouse's body weight.

-

Dosing can be performed daily or on another schedule depending on the compound's properties and preliminary toxicity data.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

-

Study Endpoint and Tissue Collection:

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors and weigh them. Portions of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular studies.

-

Visualizations

Signaling Pathways

Chalcones are known to interact with multiple signaling pathways involved in cancer and inflammation. Two key pathways are the NF-κB and Keap1-Nrf2 pathways.

Caption: NF-κB Signaling Pathway and a potential point of inhibition by chalcones.

Caption: Keap1-Nrf2 antioxidant response pathway and its activation by chalcones.[1][7][8][9][10]

Experimental Workflow